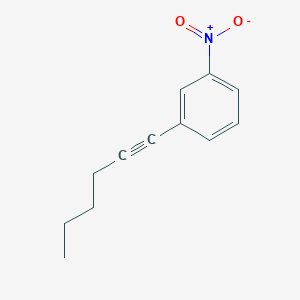

1-(Hex-1-yn-1-yl)-3-nitrobenzene

Description

Overview of Arylalkynes in Modern Organic Synthesis

Arylalkynes, hydrocarbons containing at least one carbon-carbon triple bond attached to an aromatic ring, are fundamental building blocks in contemporary organic synthesis. The carbon-carbon triple bond, with its sp-hybridized carbons and linear geometry, is a hub of reactivity. numberanalytics.com It readily participates in a wide array of chemical transformations, including addition reactions, cycloadditions, and metathesis, making arylalkynes versatile precursors for a multitude of more complex molecules. numberanalytics.com

The development of transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Glaser couplings, has revolutionized the synthesis of arylalkynes, allowing for their efficient construction from readily available starting materials. acs.org Furthermore, the terminal proton of a terminal alkyne is relatively acidic and can be removed to form a potent nucleophile known as an acetylide anion. libretexts.org This anion can then be used to form new carbon-carbon bonds, a cornerstone of molecular construction in organic chemistry. youtube.com These characteristics underscore the pivotal role of arylalkynes in the synthesis of pharmaceuticals, natural products, and advanced materials. numberanalytics.com

Importance of Nitroarylalkynes as Synthetic Intermediates and Precursors

The introduction of a nitro group onto the aromatic ring of an arylalkyne dramatically influences its chemical properties and expands its synthetic utility. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This electronic modulation also affects the reactivity of the alkyne.

Nitroarylalkynes are valuable intermediates for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. For example, the nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions to form indoles, quinolines, and other important scaffolds. acs.org The presence of both the nitro group and the alkyne allows for sequential or tandem reactions, providing a streamlined approach to complex molecular architectures. Compounds like 2-hydroxy-β-nitrostyrenes serve as efficient bifunctional intermediates in the synthesis of various biologically active scaffolds. rsc.org

Positional Isomerism in Nitroarylalkynes: Comparative Research Context (e.g., ortho, meta, para)

The relative positions of the nitro and alkynyl groups on the aromatic ring—ortho, meta, or para—have a profound impact on the molecule's reactivity, electronic properties, and even its physical characteristics. Research into these positional isomers allows chemists to fine-tune the behavior of these synthetic building blocks.

Ortho Isomers : In ortho-nitroarylalkynes, the close proximity of the two functional groups can lead to intramolecular interactions and unique cyclization pathways. This arrangement is often exploited for the synthesis of fused heterocyclic systems.

Para Isomers : In para-nitroarylalkynes, the nitro and alkynyl groups are positioned at opposite ends of the aromatic ring. This leads to a highly polarized molecule with distinct electronic properties, often utilized in the development of nonlinear optical materials and molecular wires.

Meta Isomers : The meta-positioning, as seen in 1-(Hex-1-yn-1-yl)-3-nitrobenzene, provides a different electronic environment compared to its ortho and para counterparts. The electron-withdrawing effect of the nitro group is still influential but is directed differently across the aromatic ring. This isomeric form is a crucial substrate for studying reactions where the directing effects of the substituents are key to controlling the outcome of a transformation. For instance, in reactions involving further substitution on the aromatic ring, the meta-isomer will yield different products than the ortho or para isomers.

The study of these isomers is critical for developing a comprehensive understanding of structure-activity relationships and for the rational design of new synthetic methodologies.

Academic Research Focus on this compound within the Nitroarylalkyne Class

While broad research exists on nitroarylalkynes, specific academic focus on this compound is often as a representative example of a meta-substituted nitroarylalkyne. Research involving this and similar compounds typically falls into several key areas:

Methodology Development : This compound can serve as a model substrate in the development of new synthetic reactions. For example, it could be used to test the scope and limitations of novel transition-metal-catalyzed coupling or cyclization reactions.

Reaction Mechanism Studies : The specific electronic and steric properties of this compound make it a useful tool for elucidating reaction mechanisms. By observing how this particular isomer behaves under various reaction conditions, chemists can gain insight into the intricate steps of a chemical transformation.

Synthesis of Target Molecules : As a versatile building block, this compound can be a key starting material or intermediate in the multi-step synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. The hexynyl chain provides a lipophilic handle and additional points for chemical modification.

Although a large volume of literature may not be dedicated exclusively to this single molecule, its structural features ensure its relevance in the broader context of synthetic organic chemistry and the ongoing exploration of the chemical space occupied by nitroarylalkynes.

Interactive Data Table

The following table provides typical spectroscopic data for the functional groups found in this compound. This data is representative and can be used for the identification and characterization of this and similar compounds.

| Functional Group | Spectroscopic Technique | Typical Chemical Shift/Frequency |

| Nitro Group (Ar-NO₂) Symmetric Stretch | Infrared (IR) Spectroscopy | 1350-1300 cm⁻¹ |

| Nitro Group (Ar-NO₂) Asymmetric Stretch | Infrared (IR) Spectroscopy | 1550-1500 cm⁻¹ |

| Internal Alkyne (C≡C) Stretch | Infrared (IR) Spectroscopy | 2260-2190 cm⁻¹ (often weak) |

| Aromatic C-H (on nitrobenzene (B124822) ring) | ¹H NMR Spectroscopy | δ 7.5-8.5 ppm |

| Aliphatic C-H (on hexyl chain) | ¹H NMR Spectroscopy | δ 0.9-2.5 ppm |

| Aromatic Carbons (on nitrobenzene ring) | ¹³C NMR Spectroscopy | δ 120-150 ppm |

| Alkynyl Carbons (C≡C) | ¹³C NMR Spectroscopy | δ 65-90 ppm |

| Aliphatic Carbons (on hexyl chain) | ¹³C NMR Spectroscopy | δ 13-40 ppm |

Structure

3D Structure

Properties

IUPAC Name |

1-hex-1-ynyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-3-4-5-7-11-8-6-9-12(10-11)13(14)15/h6,8-10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSWVWGYBGMGEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Nitroarylalkynes, Including 1 Hex 1 Yn 1 Yl 3 Nitrobenzene

General Strategies for the Construction of Arylalkyne Scaffolds

The creation of the arylalkyne framework is a cornerstone of synthetic organic chemistry. The most prevalent and versatile method for this transformation is the Sonogashira cross-coupling reaction. wikipedia.orgnih.gov This reaction forges a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org While traditionally requiring anhydrous and anaerobic conditions, modern iterations of this reaction have been developed that can be performed under milder, and even aqueous, conditions. organic-chemistry.org

Another approach involves the coupling of nitroarenes directly with terminal alkynes, a process that has been achieved using a palladium catalyst. rsc.org This denitrative Sonogashira-type coupling offers an alternative pathway to arylalkynes, expanding the range of available starting materials. rsc.org

Regioselective Introduction of the Nitro Group in Aromatic Systems

The position of the nitro group on the aromatic ring is critical to the properties and subsequent reactivity of the molecule. Achieving regioselectivity during nitration is a significant challenge in organic synthesis. Traditional nitration methods often employ harsh and corrosive mixed acid systems (a mixture of nitric and sulfuric acid), which can lead to poor yields and a lack of regioselectivity, particularly with substituted aromatic compounds. frontiersin.orgnih.gov

To overcome these limitations, milder and more selective nitration methods have been developed. For instance, conducting the reaction in an aqueous solution of sodium dodecylsulfate with dilute nitric acid at room temperature has been shown to afford high regioselectivity. rsc.org Another strategy involves the use of solid zeolite catalysts, which can direct the nitration to a specific position on the aromatic ring, such as the para position in toluene, with high selectivity. google.com The choice of solvent can also dramatically influence the regiochemical outcome. For example, the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester yields the 2-nitro product in acetic anhydride, while the 6-nitro product is favored in trifluoroacetic acid. nih.gov

Established Synthetic Routes to meta-Nitroarylalkynes

The synthesis of meta-nitroarylalkynes, such as 1-(hex-1-yn-1-yl)-3-nitrobenzene, can be accomplished through several established routes.

The Sonogashira coupling is a powerful tool for the synthesis of meta-nitroarylalkynes. organic-chemistry.org This reaction typically involves the coupling of a meta-substituted nitroaryl halide (e.g., 1-bromo-3-nitrobenzene (B119269) or 1-iodo-3-nitrobenzene) with a terminal alkyne (e.g., 1-hexyne). The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor, and a copper(I) salt, such as copper(I) iodide, which acts as a co-catalyst. wikipedia.orglibretexts.org An amine base, such as triethylamine (B128534) or diisopropylamine, is used to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org

Recent advancements have led to the development of copper-free Sonogashira couplings, which can mitigate the formation of alkyne homocoupling byproducts. nih.gov A variety of transition metals, including nickel and gold, have also been explored as catalysts for Sonogashira-type reactions. wikipedia.org

A plausible synthetic route to this compound via Sonogashira coupling is depicted below:

Scheme 1: Sonogashira Coupling for the Synthesis of this compound ``` NO2 NO2 | | Br--C6H4 + H-C≡C-C4H9 --[Pd(PPh3)4, CuI, Et3N]--> C6H4-C≡C-C4H9 1-Bromo-3- 1-Hexyne (B1330390) 1-(Hex-1-yn-1-yl)- nitrobenzene (B124822) 3-nitrobenzene

A study on the palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes has also been described, presenting a facile method for C(sp2)–C(sp) bond formation.

rsc.org

Beyond cross-coupling reactions, other synthetic strategies can be employed. One approach involves the nitration of a pre-formed arylalkyne. For example, (hex-1-yn-1-yl)benzene could be subjected to nitration conditions. However, controlling the regioselectivity of this reaction to favor the meta-isomer can be challenging. The directing effects of the alkynyl group would need to be carefully considered.

Alternatively, a building block approach can be utilized where a nitro-containing aromatic precursor is modified to introduce the alkyne. For instance, a meta-nitro-substituted aromatic aldehyde could be converted to the corresponding alkyne through a multi-step sequence, such as the Corey-Fuchs reaction followed by elimination.

Specific Considerations for the Synthesis of this compound

The synthesis of this compound (CAS No. 448959-84-0) is most efficiently achieved through a Sonogashira coupling reaction. bldpharm.comThe key starting materials for this synthesis would be a meta-dihalo- or halo-nitrobenzene and 1-hexyne. The choice of the halogen on the nitroaromatic ring can influence the reaction rate, with iodides generally being more reactive than bromides.

wikipedia.orgTable 1: Reactants for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| 1-Iodo-3-nitrobenzene (B31131) | 1-Hexyne | Pd(PPh₃)₄, CuI, Amine Base | this compound |

| 1-Bromo-3-nitrobenzene | 1-Hexyne | Pd(PPh₃)₄, CuI, Amine Base | this compound |

The reaction conditions, including the choice of palladium catalyst, ligand, copper source, base, and solvent, would need to be optimized to maximize the yield and purity of the desired product.

Green Chemistry Aspects in Nitroarylalkyne Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. nih.govIn the context of nitroarylalkyne synthesis, this includes several key areas:

Safer Nitration Reagents: Moving away from hazardous mixed acids towards milder and more selective nitrating agents is a primary goal. frontiersin.orgnih.govThe use of dilute aqueous nitric acid, potentially in combination with activation methods like ultrasound or microwave irradiation, represents a greener alternative.

nih.gov* Catalyst Efficiency and Recovery: Developing more efficient catalysts that can be used at lower loadings reduces waste and cost. libretexts.orgThe use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, is also a key aspect of green chemistry.

Solvent Selection: Traditional organic solvents often pose environmental and health risks. The development of reactions that can be conducted in water or other bio-derived solvents is a significant advancement. organic-chemistry.orgMechanochemical methods, which are performed in the absence of a solvent (ball-milling), also offer a green alternative for certain transition-metal-catalyzed reactions of alkynes.

mdpi.com* Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a fundamental principle of green chemistry. Cross-coupling reactions like the Sonogashira coupling are generally considered to have good atom economy.

Table 2: Comparison of Traditional and Greener Synthetic Approaches

| Synthetic Step | Traditional Method | Greener Alternative |

|---|---|---|

| Nitration | Concentrated H₂SO₄/HNO₃ | Dilute aqueous HNO₃, Zeolite catalysts frontiersin.orgnih.govgoogle.com|

| Coupling Reaction | High catalyst loading, organic solvents | Lower catalyst loading, aqueous media, mechanochemistry organic-chemistry.orgnih.govmdpi.com|

By embracing these green chemistry principles, the synthesis of this compound and other nitroarylalkynes can be made more sustainable and environmentally responsible.

Table of Compounds

Compound Name This compound 1-Hexyne 1-Bromo-3-nitrobenzene 1-Iodo-3-nitrobenzene (Hex-1-yn-1-yl)benzene Toluene Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl ester Triethylamine Diisopropylamine Palladium(0) tetrakis(triphenylphosphine) Copper(I) iodide Sodium dodecylsulfate Acetic anhydride Trifluoroacetic acid Nitromethane

Reactivity and Transformational Chemistry of Nitroarylalkynes: Implications for 1 Hex 1 Yn 1 Yl 3 Nitrobenzene

General Reactivity Patterns of Electron-Deficient Alkynes

Alkynes are hydrocarbons containing at least one carbon-carbon triple bond. This triple bond, composed of one sigma (σ) bond and two pi (π) bonds, is a region of high electron density, making alkynes susceptible to a variety of chemical reactions. numberanalytics.com However, the reactivity of an alkyne can be significantly modulated by the nature of the substituents attached to it.

When an electron-withdrawing group (EWG), such as a nitro group, is attached to the alkyne, the electron density of the triple bond is reduced. numberanalytics.com This makes the alkyne "electron-deficient." Such alkynes exhibit distinct reactivity patterns compared to their electron-rich counterparts. While electron-rich alkynes readily undergo electrophilic addition reactions, electron-deficient alkynes are more susceptible to nucleophilic attack. numberanalytics.comacs.org The strong electron-withdrawing nature of the substituent polarizes the triple bond, rendering the β-carbon atom electrophilic and prone to attack by nucleophiles.

Furthermore, electron-deficient alkynes are excellent partners in various cycloaddition reactions, serving as dienophiles in Diels-Alder reactions and participating in 1,3-dipolar cycloadditions. numberanalytics.comrsc.org This reactivity is harnessed in the synthesis of a wide array of carbocyclic and heterocyclic compounds.

Influence of the Nitro Group on Alkyne Activation and Reactivity

The nitro group (NO₂) is a powerful electron-withdrawing group due to both inductive and resonance effects. nih.gov When present on an aryl ring attached to an alkyne, as in 1-(hex-1-yn-1-yl)-3-nitrobenzene, it profoundly influences the reactivity of the alkyne moiety.

The primary effect of the nitro group is the significant activation of the alkyne towards nucleophilic attack. nih.gov The electron-withdrawing nature of the nitro group delocalizes the electron density of the aromatic ring and, by extension, the attached alkyne. This makes the alkyne carbon atoms more electrophilic and thus more receptive to attack by nucleophiles.

Moreover, the nitro group can participate directly in reactions. Under certain conditions, particularly in the presence of transition metal catalysts, the oxygen atoms of the nitro group can act as internal nucleophiles or oxidants. nih.govfrontiersin.org This intramolecular participation leads to unique and often complex chemical transformations, as will be discussed in the context of gold-catalyzed reactions. The nitro group's ability to activate the alkyne and participate in the reaction itself makes nitroarylalkynes versatile building blocks in organic synthesis. nih.govrsc.org

Catalytic Transformations Involving Nitroarylalkynes

The unique reactivity of nitroarylalkynes is most effectively harnessed through the use of transition metal catalysts. These catalysts can activate the alkyne towards a variety of transformations, leading to the formation of complex molecular architectures with high efficiency and selectivity.

Gold-Catalyzed Reactions

In recent years, gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes. frontiersin.orglucp.netresearchgate.net Gold catalysts, typically in the +1 or +3 oxidation state, are highly carbophilic, meaning they have a strong affinity for carbon-carbon multiple bonds. nih.govfrontiersin.org This interaction, known as π-acid activation, renders the alkyne more electrophilic and susceptible to nucleophilic attack. lucp.net

The following table summarizes key features of gold-catalyzed reactions of nitroarylalkynes:

| Reaction Type | Description | Key Intermediates | Products |

| Intramolecular Cycloisomerization | The nitro group acts as an internal nucleophile, attacking the gold-activated alkyne. lucp.netresearchgate.net | α-oxo gold carbenes | Isatogens, Anthranils |

| Cascade Reactions | A sequence of reactions occurs in a single pot, often initiated by a gold-catalyzed cyclization. figshare.comcapes.gov.br | Varies depending on the specific cascade | Polycyclic compounds, Spirocycles |

| Regio- and Stereocontrolled Transformations | The catalyst and reaction conditions dictate the specific regio- and stereochemical outcome of the reaction. frontiersin.orglucp.netresearchgate.netcapes.gov.br | Varies | Enantiomerically enriched or specific constitutional isomers |

A hallmark of gold-catalyzed reactions of ortho-nitroarylalkynes is their propensity to undergo intramolecular cycloisomerization. In these reactions, the gold catalyst activates the alkyne, facilitating a nucleophilic attack by one of the oxygen atoms of the proximate nitro group. lucp.netresearchgate.net

This initial cyclization can proceed via two main pathways, leading to the formation of distinct heterocyclic products:

Formation of Isatogens: A 6-endo-dig cyclization, where the oxygen attacks the internal carbon of the alkyne, followed by rearrangement, leads to the formation of isatogens (2-aryl-3H-indol-3-one 1-oxides). nih.govresearchgate.net

Formation of Anthranils: A 5-exo-dig cyclization, where the oxygen attacks the terminal carbon of the alkyne, results in the formation of anthranils (2,1-benzisoxazoles). nih.gov

The regioselectivity of this cyclization, i.e., whether it proceeds via the 6-endo or 5-exo pathway, is influenced by the substituents on the alkyne and the aromatic ring, as well as the specific gold catalyst and reaction conditions employed. nih.govfrontiersin.orgnih.gov Theoretical studies, such as Density Functional Theory (DFT) calculations, have been instrumental in understanding the relative energies of the intermediates and transition states involved in these pathways. nih.govfrontiersin.orgnih.gov

The reactive intermediates generated during the gold-catalyzed cycloisomerization of nitroarylalkynes, such as α-oxo gold carbenes, can be trapped by other functional groups present in the molecule or by external reagents. researchgate.netfigshare.comnih.gov This opens up opportunities for designing elegant cascade reactions, where multiple bond-forming events occur in a single synthetic operation. capes.gov.brnih.gov

For instance, a domino process has been developed for constructing the tricyclic core of spiro-pseudoindoxyl natural products. figshare.com This process involves a gold-catalyzed internal redox reaction of a nitroalkyne to form an isatogen (B1215777) intermediate, which then undergoes an intramolecular [3+2]-cycloaddition with a tethered olefin. figshare.com Such cascade reactions are highly atom-economical and step-economical, allowing for the rapid assembly of complex molecular scaffolds from relatively simple starting materials. figshare.comcapes.gov.br

A key challenge and area of active research in gold catalysis is the control of regioselectivity and stereoselectivity. researchgate.netchemistryworld.com In the context of nitroarylalkyne transformations, this translates to controlling which constitutional isomer is formed (regioselectivity) and, for chiral molecules, which enantiomer or diastereomer is produced (stereocontrol).

The outcome of these reactions can be influenced by several factors:

Ligand Effects: The ligands attached to the gold center can significantly impact its steric and electronic properties, thereby influencing the regiochemical and stereochemical course of the reaction. researchgate.net

Substrate Control: The electronic and steric nature of the substituents on the nitroarylalkyne substrate can direct the approach of the catalyst and the subsequent bond-forming steps. frontiersin.orglucp.netresearchgate.netcapes.gov.br

Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can also play a crucial role in determining the selectivity of the transformation.

By carefully tuning these parameters, chemists can often achieve high levels of control over the reaction outcome, making gold-catalyzed transformations of nitroarylalkynes a powerful and versatile tool for the synthesis of complex and valuable molecules.

Other Transition Metal-Catalyzed Reactions (e.g., Palladium, Iridium)

The reactivity of nitroarylalkynes, including this compound, can be significantly influenced by transition metal catalysts such as palladium and iridium. These metals can activate the alkyne and/or the nitro-substituted aromatic ring, leading to a variety of chemical transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to nitroarenes has been a subject of considerable research. While the direct palladium-catalyzed cross-coupling of nitroarenes has been challenging, recent advancements have demonstrated its feasibility. In the context of nitroarylalkynes, palladium catalysts can facilitate a range of reactions. For instance, palladium-catalyzed cascade cyclizations are powerful methods for constructing polycyclic scaffolds. rsc.org These reactions can involve the formation of both carbon-carbon and carbon-heteroatom bonds in a single synthetic operation. rsc.org Although specific examples with this compound are not extensively documented, analogous palladium-catalyzed processes with other alkynes suggest potential reaction pathways. mdpi.comrsc.org For example, intramolecular hydrofunctionalization reactions catalyzed by palladium(II) can lead to the formation of five- and six-membered carbo- and heterocycles. rsc.org The general mechanism for many palladium-catalyzed cross-coupling reactions involves an oxidative addition, transmetalation, and reductive elimination cycle. researchgate.net In the case of nitroarenes, the challenging step is often the oxidative addition of the palladium(0) catalyst into the Ar-NO2 bond.

Iridium catalysts also offer unique reactivity profiles for nitro-substituted compounds. Iridium-catalyzed reductions of nitroalkenes to ketones have been reported, where the iridium catalyst's compatibility with acidic conditions is crucial. researchgate.net These reactions proceed via iridium hydride species that act as reducing agents. researchgate.net Furthermore, iridium has been shown to catalyze the enantioselective alkynylation of allylic alcohols, highlighting its utility in forming carbon-carbon bonds with high stereocontrol. rsc.orgresearchgate.net While direct iridium-catalyzed transformations of this compound are not prevalent in the literature, the known reactivity of iridium with both nitro groups and alkynes suggests potential for novel transformations. For example, iridium-catalyzed cyclization reactions of nitrogen-containing substrates with alkynes are known to produce various heterocyclic compounds. mdpi.com

The following table summarizes representative transition metal-catalyzed reactions involving nitroarenes or alkynes, which can be extrapolated to predict the reactivity of this compound.

| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |

| Palladium(II) | Alkene with nucleophile | Intramolecular hydrofunctionalization | Carbo- and heterocycles | rsc.org |

| Palladium(0) | Nitroarene | Cross-coupling | Biaryls, etc. | |

| Iridium | Nitroalkene | Reduction | Ketone | researchgate.net |

| Iridium | Allylic alcohol, Alkyne | Enantioselective alkynylation | Chiral 1,4-enynes | rsc.org |

Photochemical Reactions and Their Mechanisms

The photochemistry of nitroaromatic compounds is a rich and complex field, characterized by rearrangements and cyclizations that are often inaccessible through thermal methods. The nitro group can significantly influence the excited-state reactivity of the aromatic ring and adjacent functional groups.

For nitroarylalkynes like this compound, photochemical irradiation can induce intramolecular cyclization reactions. The mechanism of such reactions often involves the initial excitation of the nitroaromatic chromophore to a singlet excited state, followed by intersystem crossing to a more stable triplet state. baranlab.org This triplet diradical can then undergo further reactions. For instance, the photochemical Bergman cyclization can transform acyclic enediynes into cyclic aromatic diradicals, which can then be trapped to form various products. researchgate.net While this specific reaction requires an enediyne, related photocyclizations can occur with other unsaturated systems.

In the case of aromatic Schiff bases, oxidative photocyclization is a known method for the synthesis of phenanthridines and other polycyclic aromatic hydrocarbons containing nitrogen. mdpi.com The presence of a nitro group can act as an auxiliary, directing the regioselectivity of the cyclization. mdpi.com For example, the photocyclization of a naphthyl imine bearing a 4-nitrophenyl group proceeded with high regioselectivity. mdpi.com This suggests that the nitro group in this compound could play a significant role in directing the outcome of photochemical reactions.

Furthermore, photochemical rearrangements of nitroaromatic compounds are well-documented. For instance, the photolysis of certain β-(nitrophenoxy)ethylamines leads to products of intramolecular aromatic photosubstitution, where the regioselectivity is governed by the relative positions of the substituents. researchgate.net The photochemical reduction of nitroarenes to N-arylhydroxylamines has also been achieved using visible light and a hydrogen source, without the need for a metal catalyst. rsc.org

The table below provides an overview of relevant photochemical reactions of nitroaromatic compounds.

| Substrate Type | Reaction Type | Key Intermediate/Mechanism | Product Type | Reference |

| Enediyne | Bergman Cyclization | Diradical | Aromatic compounds | researchgate.net |

| Aromatic Schiff Base | Oxidative Photocyclization | Excited state cyclization | Aza-PAHs | mdpi.com |

| β-(Nitrophenoxy)ethylamine | Intramolecular Photosubstitution | Triplet state | Cyclized products | researchgate.net |

| Nitroarene | Photoreduction | Excited state hydrogen abstraction | N-Arylhydroxylamine | rsc.org |

Non-Catalytic Transformations of Nitroarylalkynes

In the absence of a metal catalyst or light, nitroarylalkynes can still undergo a variety of chemical transformations, typically promoted by acid, base, or thermal conditions. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of both the aromatic ring and the alkyne moiety.

Acid-catalyzed reactions of alkynes are common, with hydration being a classic example. In the presence of a strong acid and a mercury catalyst (though often avoided now due to toxicity), alkynes can be hydrated to form ketones. For a terminal alkyne like the hexynyl group in this compound, this would likely follow Markovnikov's rule to produce a ketone at the benzylic position. Even without a metal catalyst, strong acids can promote the addition of various nucleophiles across the triple bond.

The nitro group itself can participate in reactions under non-catalytic conditions. For example, the strong electron-withdrawing effect of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. However, for this compound, the alkyne is at a meta position, which is less activated towards nucleophilic attack.

Thermal reactions of alkynes can lead to polymerization or, in appropriately substituted systems, intramolecular cyclizations. The high temperatures required for such reactions, however, might also lead to decomposition, especially in the presence of a thermally sensitive nitro group.

The reactivity of the nitro group itself can also be harnessed. For instance, the reduction of the nitro group to an amine is a common transformation that can be achieved with various reagents, such as metals (e.g., Sn, Fe) in acidic media, or through catalytic hydrogenation. The resulting aminoarylalkyne is a versatile intermediate for the synthesis of nitrogen-containing heterocycles like indoles.

Predicted and Observed Reactivity of this compound: Divergence and Similarities with ortho-Substituted Analogues

The reactivity of this compound is expected to show both similarities and significant differences when compared to its ortho-substituted analogue, 1-(hex-1-yn-1-yl)-2-nitrobenzene. These differences arise primarily from the distinct electronic and steric environments imposed by the relative positioning of the nitro and alkynyl groups.

Similarities:

Reduction of the Nitro Group: Both isomers are expected to undergo reduction of the nitro group to an amine under similar conditions (e.g., catalytic hydrogenation, metal/acid reduction). This transformation is largely independent of the substituent's position.

Reactions of the Alkyne: Both isomers will exhibit typical alkyne reactivity, such as hydration, halogenation, and participation in cycloaddition reactions. The fundamental reactivity of the triple bond is retained in both isomers.

Divergences:

Intramolecular Cyclization: A major point of divergence is in intramolecular cyclization reactions where both the nitro (or a derivative thereof) and the alkynyl groups participate. In the ortho isomer, the proximity of the two functional groups facilitates cyclization. For example, reductive cyclization of an ortho-nitroarylalkyne is a well-established route to indoles. In contrast, the meta arrangement in this compound makes such direct intramolecular cyclizations leading to five- or six-membered rings impossible without significant rearrangement.

Directing Effects in Aromatic Substitution: The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution. msu.edu Therefore, in this compound, further electrophilic substitution will be directed to the positions ortho and para to the nitro group (C4, C6, and C2), but will be significantly disfavored due to the deactivating nature of the nitro group. In the ortho isomer, the directing effects of the nitro and alkynyl groups would be in opposition, leading to more complex product mixtures.

Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic aromatic substitution, primarily at the ortho and para positions. In the ortho isomer, the position C1 (bearing the alkynyl group) and C3 are activated. In the meta isomer, positions C2, C4, and C6 are activated. This difference in activation patterns will lead to different products in nucleophilic substitution reactions.

Steric Hindrance: The ortho isomer is sterically more crowded than the meta isomer. This can influence the rate and outcome of reactions at both the alkynyl group and the nitro group. For example, reactions involving bulky reagents may be slower for the ortho isomer.

The following table summarizes the predicted differences in reactivity between the ortho and meta isomers of 1-(hex-1-yn-1-yl)-nitrobenzene.

| Reaction Type | ortho-Isomer (1-(Hex-1-yn-1-yl)-2-nitrobenzene) | meta-Isomer (this compound) | Key Difference |

| Intramolecular Reductive Cyclization | Readily forms indoles. | Does not directly form simple heterocycles. | Positional arrangement of functional groups. |

| Electrophilic Aromatic Substitution | Complex regioselectivity due to opposing directing effects. | Substitution directed to C2, C4, C6; ring is deactivated. | Directing effect of the nitro group. |

| Nucleophilic Aromatic Substitution | Positions C1 and C3 are activated. | Positions C2, C4, and C6 are activated. | Positional activation by the nitro group. |

| Steric Hindrance | Higher steric hindrance around the reactive sites. | Lower steric hindrance. | Proximity of the substituents. |

Mechanistic Investigations into Transformations of Nitroarylalkynes

General Principles of Reaction Mechanism Elucidation in Organic Chemistry

The elucidation of a reaction mechanism is the process of determining the detailed, step-by-step sequence of elementary reactions, including the identification of reactants, intermediates, transition states, and products. fiveable.menumberanalytics.com This understanding is paramount for optimizing reaction conditions, predicting outcomes, and designing novel chemical transformations. numberanalytics.com Key to this process is the study of electron movement, often depicted using curved arrows to show the flow of electron pairs from an electron source (nucleophile) to an electron sink (electrophile). libretexts.org

Chemical reactions can be broadly categorized into polar and radical reactions, based on whether bond breaking and formation are symmetrical (homolytic/homogenic) or unsymmetrical (heterolytic/heterogenic). libretexts.org Ionic or polar reactions are common in organic chemistry and often involve charged intermediates, facilitated by solvent molecules. libretexts.org The identification of these transient species, which may not be stable enough for isolation, is a crucial aspect of mechanistic studies and can often be inferred through various experimental and computational techniques. fiveable.me

Identification and Characterization of Reactive Intermediates

In the transformations of nitroarylalkynes, several key reactive intermediates have been proposed and studied. These transient species are central to understanding the reaction pathways.

Gold-catalyzed reactions have become a significant area of research in organic synthesis. nih.gov A notable class of these reactions involves the formation of α-oxo gold carbene intermediates. nih.gov These species are often generated during the gold-catalyzed cycloisomerization of 2-alkynylnitrobenzenes. ncl.res.infigshare.com The formation of these intermediates has been indirectly supported by trapping experiments. For instance, the putative α-oxo gold carbene intermediate in the cycloisomerization of a nitroalkyne can be intercepted by an external nucleophile like benzo[c]isoxazole, leading to the formation of highly functionalized 3-acyl-(2-formylphenyl)-2H-indazoles. ncl.res.infigshare.com This provides strong evidence for the existence of α-oxo gold carbenes in these internal redox processes. ncl.res.infigshare.com

Theoretical investigations, such as Density Functional Theory (DFT) calculations, have been employed to study the relative stabilities of these α-oxo gold carbene intermediates. nih.gov These studies suggest that the formation of the α-oxo gold carbene via a 6-endo-dig cyclization is generally favored. nih.gov The substitution pattern on the nitroarylalkyne can significantly influence the regioselectivity of the reaction and the stability of the resulting carbene intermediate. nih.gov

| Intermediate Type | Formation Pathway | Supporting Evidence |

| α-Oxo Gold Carbene | Gold-catalyzed cycloisomerization of 2-alkynylnitrobenzenes | Trapping experiments with nucleophiles (e.g., benzo[c]isoxazole) ncl.res.infigshare.comresearchgate.net, DFT calculations nih.gov |

Similar to their α-oxo counterparts, α-imino gold carbene intermediates are crucial in a variety of gold-catalyzed syntheses of nitrogen-containing heterocycles. researchgate.netrsc.org These reactive species can be generated from various precursors, including the reaction of gold-activated alkynes with nitrogen-based nucleophiles like azides, aza-ylides, and isoxazoles. rsc.org The use of sulfilimines as nitrene transfer reagents has emerged as a safe and efficient method for generating α-imino gold carbenes. d-nb.infonih.gov

The versatility of α-imino gold carbenes is demonstrated in their ability to undergo subsequent transformations, such as C-H insertion, to form complex heterocyclic structures. mdpi.com For example, the reaction of anthranil (B1196931) with gold-activated ynamides proceeds through an α-imino gold carbene intermediate to yield 7-acylindoles. mdpi.com The regioselectivity of these reactions is often determined in the initial nucleophilic attack on the activated alkyne. mdpi.com

| Intermediate Type | Formation Pathway | Key Applications |

| α-Imino Gold Carbene | Reaction of gold-activated alkynes with N-nucleophiles (e.g., sulfilimines, anthranil) d-nb.infonih.govmdpi.com | Synthesis of N-heterocycles researchgate.netrsc.org, 7-acylindoles mdpi.com |

Beyond gold carbenes, other carbene and nitrene intermediates play a role in the transformations of nitroarylalkynes. Nitrenes, the nitrogen analogs of carbenes, are highly reactive electrophilic species with a monovalent nitrogen atom. wikipedia.org They are often generated from the thermolysis or photolysis of azides. wikipedia.org

In the context of nitroarylalkyne chemistry, intramolecular reactions involving nitrene-like species can lead to various cyclic products. psu.edu The rearrangement of aromatic nitrenes can proceed through ring expansion to form seven-membered ring systems. researchgate.net Computational studies have been instrumental in understanding the complex interconversions between nitrenes, carbenes, and other reactive intermediates. researchgate.netresearchgate.net

Intramolecular Oxygen Atom Transfer Processes

A key mechanistic feature in the transformation of nitroarylalkynes is the intramolecular oxygen atom transfer (OAT) from the nitro group to the alkyne moiety. nih.gov This process is fundamental to the internal redox reactions catalyzed by gold complexes. nih.gov The oxygen atom transfer leads to the formation of the aforementioned α-oxo gold carbene intermediates. nih.gov

DFT calculations have shown that the 6-endo-dig mode of oxygen transfer is generally the favored pathway. nih.gov This intramolecular process represents a significant class of radical reactions where the nitroarene acts as an oxygen donor. figshare.com The selective functionalization of remote C-H bonds can also be achieved through intramolecular hydrogen atom transfer (HAT), a radical-mediated strategy. researchgate.net

The efficiency of OAT can be influenced by the electronic properties of the system. For instance, in other systems, it has been shown that electron-poor metal centers can facilitate OAT from nitrite. nih.gov While the specific details for 1-(Hex-1-yn-1-yl)-3-nitrobenzene are not explicitly detailed in the provided results, the general principles of intramolecular OAT from a nitro group to an alkyne are well-established. nih.govfigshare.com

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry, particularly DFT, has become an indispensable tool for elucidating reaction mechanisms. fiveable.me These methods allow for the modeling of potential energy surfaces, the visualization of reaction pathways, and the calculation of the stabilities of intermediates and transition states. fiveable.menih.gov

In the study of nitroarylalkyne transformations, DFT calculations have provided crucial insights into:

The relative energies and stabilities of different α-oxo gold carbene intermediates. nih.gov

The regioselectivity of cyclization reactions, demonstrating the influence of substituents. nih.gov

The favorability of the 6-endo-dig pathway for intramolecular oxygen transfer. nih.gov

The complex reaction pathways involving α-imino gold carbenes, including the identification of unexpected intermediates and transition states. mdpi.com

By integrating computational predictions with experimental data, a more comprehensive and validated understanding of the reaction mechanisms can be achieved. fiveable.me This synergy is essential for advancing the field of organic synthesis and designing more efficient and selective chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Energetics and Pathways

Density Functional Theory (DFT) has become a important tool in elucidating the mechanisms of complex organic reactions, including those involving nitroarylalkynes. For transformations of compounds analogous to this compound, DFT calculations provide critical insights into reaction energetics and help to map out the most plausible reaction pathways.

Researchers employ DFT to calculate the energies of reactants, intermediates, transition states, and products. This allows for the determination of key thermodynamic and kinetic parameters that govern the reaction. For instance, in the study of gold-catalyzed cycloisomerization of ortho-nitroarylalkynes, DFT calculations have been instrumental. researchgate.netnih.gov These studies reveal that the reaction proceeds through the formation of an α-oxo gold carbene intermediate. researchgate.netnih.gov The calculations help in understanding the relative stabilities of different potential intermediates and pathways, such as the comparison between a 5-exo-dig and a 6-endo-dig cyclization mode. researchgate.netnih.gov

In a typical DFT study on a nitroarylalkyne transformation, the geometries of all stationary points on the potential energy surface are optimized. The nature of these stationary points is confirmed by frequency calculations, where minima (reactants, intermediates, products) have all real frequencies, and transition states have exactly one imaginary frequency.

Table 1: Representative Energetic Data from DFT Studies on a Model m-Nitroarylalkyne Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | m-Nitroarylalkyne | 0.0 |

| Intermediate 1 | π-Complex with catalyst | -5.2 |

| Transition State 1 | First transition state | +15.8 |

| Intermediate 2 | Cyclized intermediate | -10.1 |

| Transition State 2 | Second transition state | +22.5 |

| Product | Final product | -35.7 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT studies on related systems.

These energetic calculations are crucial for understanding why a particular reaction pathway is favored over others. For a compound like this compound, DFT could be used to explore various potential transformations, such as cyclizations, reductions of the nitro group, or additions to the alkyne, by calculating the activation barriers and reaction energies for each proposed pathway.

Analysis of Transition State Structures and Free Energy Profiles

The analysis of transition state (TS) structures and the construction of free energy profiles are direct applications of DFT calculations that provide a deeper understanding of reaction mechanisms. The geometry of a transition state reveals the key bond-forming and bond-breaking events that are occurring at the peak of the energy barrier.

For reactions involving nitroarylalkynes, the transition state structures can be complex. For example, in a cyclization reaction, the TS would show the partial formation of a new ring as the nitro group's oxygen atom approaches one of the alkyne carbons. The bond lengths and angles in the TS structure, when compared to the reactant and product, indicate how far the reaction has progressed.

For a multi-step reaction, the free energy profile will show multiple peaks (transition states) and valleys (intermediates). The relative heights of these peaks can explain the observed kinetics and the potential for intermediates to accumulate.

Table 2: Key Parameters from a Hypothetical Free Energy Profile for a m-Nitroarylalkyne Transformation

| Parameter | Description | Value (kcal/mol) |

| ΔG‡₁ | Free energy of activation for the first step | +18.2 |

| ΔG‡₂ | Free energy of activation for the second step | +12.7 |

| ΔGᵣ | Overall free energy of reaction | -25.0 |

| ΔGᵢ | Free energy of the reaction intermediate | -8.5 |

Note: This data is illustrative for a related model system.

By analyzing these profiles, chemists can understand which step in a reaction sequence is the slowest (rate-determining) and how modifications to the reactant structure, such as the hexyl group in this compound, might influence the reaction's progress.

Theoretical Predictions of Regioselectivity and Substituent Effects

DFT calculations are also powerful in predicting the regioselectivity of reactions involving substituted aromatic rings. For an electrophilic attack on this compound, the nitro group, being a strong electron-withdrawing group, is a meta-director. libretexts.org This means that incoming electrophiles will preferentially add to the positions meta to the nitro group (carbons 4, 6, and 2). The hex-1-yn-1-yl group is generally considered to be weakly deactivating or weakly activating, and its directing effects would be considered in a more detailed analysis.

Theoretical models can quantify these directing effects by calculating the energies of the different possible intermediates (ortho, meta, and para). The intermediate leading to the meta product is expected to be lower in energy, and thus formed faster, because the positive charge in the Wheland intermediate is never placed on the carbon atom directly attached to the electron-withdrawing nitro group.

Substituent effects can be systematically studied using DFT. For instance, the electronic nature of the substituent on the alkyne (in this case, a butyl group attached to the acetylene) can influence the electron density of the triple bond and the aromatic ring. While the hexyl group is primarily an alkyl group with inductive effects, its interaction with the π-system can be analyzed through computational models. Studies on related systems have shown that both electron-donating and electron-withdrawing groups can significantly impact the reaction rates and pathways. organic-chemistry.orgyoutube.com

Table 3: Predicted Relative Stability of Intermediates in an Electrophilic Aromatic Substitution on a m-Nitroarylalkyne

| Position of Attack | Relative Energy of Intermediate (kcal/mol) | Predicted Major Product |

| Ortho | +5.2 | No |

| Meta | 0.0 | Yes |

| Para | +4.8 | No |

Note: This data is a generalized prediction for a meta-nitro substituted benzene (B151609) ring.

Mechanistic Hypotheses and Experimental Evidence for this compound Transformations

While specific experimental evidence for the transformations of this compound is scarce in the literature, mechanistic hypotheses can be formulated based on the behavior of analogous nitroarylalkynes.

One common transformation of nitroarylalkynes is intramolecular cyclization, often catalyzed by transition metals like gold or platinum. A plausible hypothesis for such a reaction involving this compound would involve the initial coordination of the metal catalyst to the alkyne. This would be followed by a nucleophilic attack of one of the oxygen atoms of the nitro group onto the activated alkyne, leading to a cyclized intermediate. Subsequent rearrangement or further reaction of this intermediate would yield the final product.

Experimental evidence for such mechanisms in related systems often comes from:

Isolation and characterization of intermediates: In some cases, reaction intermediates can be trapped and their structures determined by spectroscopic methods (NMR, X-ray crystallography).

Labeling studies: Isotopic labeling (e.g., with ¹⁸O in the nitro group) can be used to trace the path of atoms throughout the reaction.

Kinetic studies: Measuring the reaction rates as a function of reactant and catalyst concentrations can provide information about the rate-determining step and the species involved in it.

In situ spectroscopy: Monitoring the reaction mixture over time using techniques like NMR or IR spectroscopy can help to identify transient species.

For this compound, experimental work would be needed to validate any proposed mechanistic hypothesis derived from theoretical studies or by analogy to other nitroarylalkynes.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation and Structural Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 1-(Hex-1-yn-1-yl)-3-nitrobenzene, both ¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the nitrobenzene (B124822) ring and the aliphatic protons of the hexyl chain. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons, causing them to appear downfield. The protons on the aromatic ring will display characteristic splitting patterns (e.g., triplet, doublet of doublets) based on their coupling with adjacent protons. The chemical shifts of the hexyl group protons will be in the typical aliphatic region, with the methylene (B1212753) group adjacent to the alkyne showing a characteristic downfield shift due to the anisotropy of the triple bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom. The carbons of the nitro-substituted aromatic ring will appear in the downfield region (typically 120-150 ppm), with the carbon atom attached to the nitro group (ipso-carbon) being significantly deshielded. stackexchange.com The two sp-hybridized carbons of the alkyne moiety will have characteristic chemical shifts in the range of 80-90 ppm. The sp³-hybridized carbons of the hexyl chain will appear in the upfield region of the spectrum.

Reaction Monitoring: NMR spectroscopy is also a powerful tool for monitoring the progress of the Sonogashira coupling reaction used to synthesize this compound from 1-iodo-3-nitrobenzene (B31131) and 1-hexyne (B1330390). By taking aliquots from the reaction mixture at different time intervals and recording their ¹H NMR spectra, one can observe the disappearance of the starting material signals and the appearance of the product signals, allowing for the determination of reaction kinetics and optimization of reaction conditions.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H (ortho to NO₂) | ~8.1-8.3 | ~123 |

| Aromatic-H (para to NO₂) | ~7.6-7.8 | ~135 |

| Aromatic-H (ortho to alkyne) | ~7.5-7.7 | ~130 |

| Aromatic-H (meta to NO₂) | ~7.5-7.7 | ~129 |

| Aromatic-C (ipso-NO₂) | - | ~148 |

| Aromatic-C (ipso-alkyne) | - | ~124 |

| Alkyne-C (attached to ring) | - | ~90 |

| Alkyne-C (attached to hexyl) | - | ~80 |

| -CH₂- (adjacent to alkyne) | ~2.4 | ~19 |

| -CH₂- | ~1.5 | ~31 |

| -CH₂- | ~1.4 | ~22 |

| -CH₃ | ~0.9 | ~14 |

Note: These are predicted values based on known data for similar compounds and may vary slightly in an actual experimental spectrum.

Mass Spectrometry (MS) for Intermediate and Product Identification

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the nitroso group (NO). youtube.com The fragmentation of the hexyl chain can also occur, leading to a series of peaks corresponding to the loss of alkyl fragments. The presence of the alkyne group can also influence the fragmentation, potentially leading to characteristic rearrangements.

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment Identity |

| 217 | [M]⁺ (Molecular Ion) |

| 171 | [M - NO₂]⁺ |

| 187 | [M - NO]⁺ |

| 141 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups:

N-O stretching: Strong asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C≡C stretching: A weak to medium intensity band for the internal alkyne C≡C triple bond stretch is expected around 2200-2260 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

C-N stretching: The C-N stretching vibration will likely appear in the 800-900 cm⁻¹ region.

Raman spectroscopy can also be used to identify these functional groups. The C≡C triple bond, being a relatively non-polar bond, often gives a stronger signal in the Raman spectrum compared to the IR spectrum. nih.gov The symmetric stretching of the nitro group is also typically Raman active.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong (IR) |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 | Strong (IR), Medium (Raman) |

| Alkyne (C≡C) | Stretch | 2200 - 2260 | Weak-Medium (IR), Strong (Raman) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

In Situ Spectroscopic Methods for Kinetic and Mechanistic Studies (e.g., in situ FTIR)

For the synthesis of this compound via the Sonogashira coupling, an in situ FTIR setup could be employed to follow the reaction progress. By monitoring the characteristic vibrational bands of the reactants (e.g., the C-I stretch of 1-iodo-3-nitrobenzene and the ≡C-H stretch of 1-hexyne) and the product (e.g., the C≡C stretch of the internal alkyne and the N-O stretches of the nitro group), one can obtain a kinetic profile of the reaction. xjtu.edu.cn This information is crucial for optimizing reaction parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize by-product formation.

Deuterium (B1214612) Labeling Studies for Hydrogen Migration Pathways

Deuterium labeling is a powerful tool for elucidating reaction mechanisms, particularly for tracking the movement of hydrogen atoms. nih.govresearchgate.netacs.orgyoutube.com In the context of the synthesis or subsequent reactions of this compound, deuterium labeling can provide unambiguous evidence for proposed mechanistic pathways.

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. The reactivity of the alkyne and the potential for the nitro group to be transformed into a nitrogen-based nucleophile are key to its utility.

It is critical to note that classical cyclization reactions to form heterocycles like isatogens, anthranils, and indoles often rely on an ortho relationship between the nitro group and the alkyne. This proximity allows for direct intramolecular cyclization, a pathway that is not available to the meta-substituted 1-(Hex-1-yn-1-yl)-3-nitrobenzene. Therefore, synthetic strategies for this compound would necessitate alternative, multi-step pathways.

The synthesis of isatogens, or 2-phenyl-2H-isatogen-2-oxides, from this compound is not directly achievable through standard intramolecular cyclization. A hypothetical route would first involve the reduction of the nitro group to a nitroso or hydroxylamine (B1172632) functionality, followed by a separate chemical transformation to introduce a reactive group at the ortho-position, which could then facilitate cyclization. This multi-step approach circumvents the challenge posed by the meta-substitution.

Similar to isatogen (B1215777) formation, the direct synthesis of anthranils (2,1-benzisoxazoles) from this compound is mechanistically hindered. The classic synthesis involves the cyclization of an o-nitroarylalkyne. For the meta-isomer, a synthetic chemist would need to devise a strategy that either involves rearrangement of the substitution pattern on the aromatic ring or a multi-step sequence where the nitro group is reduced and a new ring is formed through an intermolecular reaction followed by a secondary cyclization.

Indole (B1671886) synthesis from nitroarenes, such as in the Bartoli or Baeyer-Emmerling indole syntheses, requires specific substitution patterns not present in this compound. However, the alkyne functionality can be leveraged. For instance, a Sonogashira coupling could be employed to introduce a 2-aminophenyl group, creating a substrate suitable for a subsequent intramolecular cyclization to form an indole ring. Another approach could involve the reduction of the nitro group to an aniline (B41778), followed by a reaction at the alkyne that introduces the remaining atoms needed for the pyrrole (B145914) ring of the indole nucleus.

The versatility of the alkyne group in this compound opens avenues for creating a variety of other nitrogen-containing heterocycles (aza-heterocycles). Through cycloaddition reactions, such as the [3+2] cycloaddition with azides (Huisgen cycloaddition), 1,2,3-triazoles can be readily synthesized. Furthermore, the alkyne can participate in transition-metal-catalyzed reactions to form pyridines, pyrimidines, or other complex fused heterocyclic systems, often by reacting with other nitriles or nitrogen sources.

Strategies for the Construction of Biaryl Compounds (e.g., Diels-Alder Approaches)

The construction of biaryl compounds is significant for the synthesis of ligands, polymers, and pharmaceutical agents. The alkyne in this compound can act as a dienophile or a component in cross-coupling reactions.

In a Diels-Alder type strategy, the alkyne can react with a suitable diene to form a six-membered ring. While the nitro-substituted benzene (B151609) ring itself is not a typical diene, the hexynyl alkyne can serve as a potent dienophile, particularly due to the electron-withdrawing nature of the attached nitrophenyl group which lowers the energy of the alkyne's LUMO. organic-chemistry.org This [4+2] cycloaddition would result in the formation of a substituted cyclohexadiene ring attached to the nitrophenyl moiety, which can then be aromatized to yield a biaryl structure.

Table 1: Potential Diels-Alder Reaction of this compound

| Reactant 1 | Reactant 2 (Diene) | Product Type | Potential Application |

|---|---|---|---|

| This compound | Substituted 1,3-Butadiene | Substituted Cyclohexadiene | Precursor to Biaryl Compounds |

Role as Precursors in the Total Synthesis of Complex Natural Products and Biologically Active Molecules

While no specific total syntheses employing this compound as a starting material are prominently reported, its potential is evident. The functional handles it possesses—the nitro group and the alkyne—allow for its incorporation into larger molecular frameworks. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form other heterocycles. The alkyne is a versatile functional group for carbon-carbon bond formation through reactions like Sonogashira, Negishi, or Stille couplings, and can also be hydrated to form ketones or reduced to alkanes or alkenes. This array of possible transformations makes it a hypothetical building block for constructing portions of complex natural products or designing novel biologically active molecules.

Exploiting the Unique Reactivity of this compound for Novel Synthetic Pathways

The unique molecular architecture of this compound, featuring a nucleophilic alkyne and an electrophilic nitroaromatic system, presents a fertile ground for the development of novel synthetic methodologies in organic chemistry. The strategic positioning of the nitro group meta to the hexynyl substituent allows for a diverse range of chemical transformations, leading to the synthesis of complex heterocyclic structures. Researchers have begun to exploit the inherent reactivity of this and structurally related compounds, paving the way for innovative routes to valuable chemical entities. The primary pathways explored involve the transformation of the nitro group, which then participates in intramolecular reactions with the alkyne moiety.

Reductive Cyclization Cascades for Indole Synthesis

A significant pathway unlocked by the structure of this compound is the synthesis of substituted indoles through a reductive cyclization cascade. This strategy hinges on the selective reduction of the nitro group to a nitroso or amino group, which then acts as an internal nitrogen source for cyclization onto the alkyne.

In one approach, the thermal reaction between a nitrosoarene (generated in situ from the corresponding nitroarene) and an alkyne can lead to the formation of N-hydroxyindoles. nih.gov This cycloaddition is proposed to proceed through a stepwise mechanism involving the initial formation of an N-C bond between the nitroso group and the alkyne. For this compound, this would lead to the formation of 2-butyl-1-hydroxy-6-nitroindole, a highly functionalized indole derivative.

Alternatively, transition-metal-catalyzed reductive cyclization between nitroarenes and alkynes provides a direct route to indoles. nih.gov This method avoids the isolation of the intermediate nitroso or amino compounds. When applied to this compound, this powerful transformation could yield 2-butyl-6-nitroindole, which serves as a versatile building block for further derivatization.

Table 1: Representative Reductive Cyclization Reactions for Indole Formation

| Starting Material Analogue | Reaction Type | Catalyst/Reagent | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Nitrosobenzene + Phenylacetylene | Thermal Cycloaddition | Toluene, 75 °C | 1-Hydroxy-2-phenylindole | - | nih.gov |

| Nitroarene + Alkyne | Reductive Cycloaddition | [CpFe(CO)₂]₂ | Substituted Indole | Moderate | nih.gov |

Electrophilic and Metal-Catalyzed Cyclization to Quinolines

Another powerful application of this compound involves its conversion into quinoline (B57606) derivatives. This typically requires the initial reduction of the nitro group to an aniline. The resulting N-(3-(hex-1-yn-1-yl)phenyl)amine possesses a nucleophilic nitrogen atom perfectly positioned for a 6-endo-dig cyclization onto the alkyne.

This cyclization can be promoted by various electrophiles such as iodine monochloride (ICl), molecular iodine (I₂), or phenylselenyl bromide (PhSeBr). nih.govnih.gov These electrophiles activate the alkyne towards intramolecular attack by the aniline nitrogen, leading to the formation of 3-halo- or 3-seleno-substituted quinolines. nih.gov For instance, treating the amino derivative of the title compound with ICl would be expected to produce 2-butyl-8-iodoquinoline under mild conditions. nih.gov Mercury-catalyzed cyclization offers a route to quinolines without a substituent at the 3-position. nih.gov

Table 2: Electrophilic Cyclization of N-(2-Alkynyl)aniline Analogues

Yields are based on analogous reactions reported in the literature. nih.govamazonaws.com

Sonogashira Coupling and Cascade Cyclizations

The Sonogashira coupling reaction provides a platform for extending the synthetic utility of this compound. This palladium-catalyzed cross-coupling can be envisioned in two ways. First, the title compound itself can be synthesized via a Sonogashira reaction between 1-bromo-3-nitrobenzene (B119269) and 1-hexyne (B1330390). More importantly, the terminal alkyne of a related compound, 1-ethynyl-3-nitrobenzene, can be coupled with various aryl or vinyl halides. organic-chemistry.orgnih.gov

A particularly elegant strategy involves a one-pot, sequential Sonogashira coupling followed by an intramolecular cyclization. For example, an ortho-ethynylaniline can react with an aryl iodide in a Sonogashira coupling, followed by an intramolecular aminopalladation and a second cross-coupling to rapidly generate complex 2,3-diarylindoles. rsc.org Applying this logic, if the nitro group of 1-ethynyl-3-nitrobenzene is reduced to an amine and then coupled with an aryl iodide, it could trigger a cascade to form novel indole structures. Similarly, Sonogashira coupling followed by cyclocarbonylation has been used to synthesize 3-alkylideneisoindolin-1-ones from 2-ethynylbenzamides. nih.gov

These examples highlight how the bifunctional nature of this compound and its derivatives can be harnessed. The interplay between the alkyne and the (modified) nitro group allows for the construction of elaborate heterocyclic systems through elegant and efficient cascade reactions, demonstrating the compound's potential as a key intermediate in advanced organic synthesis.

Potential Contributions to Materials Science and Emerging Technologies

Organic Electronic Materials

The core of organic electronic materials lies in their conjugated π-systems, which facilitate the movement of charge carriers. The structure of 1-(Hex-1-yn-1-yl)-3-nitrobenzene is inherently suited for the construction of such materials.

The presence of the alkyne functionality in this compound is a key feature that allows for its use as a building block in the synthesis of larger, extended π-conjugated systems. The Sonogashira coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, stands out as a primary tool for this purpose. libretexts.orgorganic-chemistry.org This reaction would typically involve the palladium- and copper-catalyzed coupling of this compound with various aryl or vinyl halides. libretexts.org

The result of such reactions would be the creation of larger molecules with alternating single, double, and triple bonds, which are the hallmark of conjugated systems. These extended systems are crucial for the development of organic semiconductors, which are the active components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The nitro group, with its strong electron-withdrawing nature, would play a crucial role in tuning the electronic properties of these resulting materials, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 95 | libretexts.org |

| 1-Iodo-4-nitrobenzene | 1-Ethynyl-1-cyclohexanol | PdCl₂(PPh₃)₂ | - | Ionic Liquid | 55 | 99 | researchgate.netbeilstein-journals.org |

This table presents data for analogous reactions to illustrate the general conditions for Sonogashira coupling.

While nitroaromatic compounds are often associated with fluorescence quenching, strategic molecular design can lead to the development of emissive materials. The interaction between the electron-donating character of the alkyl-substituted alkyne and the electron-withdrawing nitro group can create an intramolecular charge-transfer (ICT) character in the excited state. This ICT can, in some cases, open up radiative decay pathways, leading to fluorescence.

The extent of this fluorescence will be highly dependent on the molecular environment and the specific design of the larger system into which this compound might be incorporated. For instance, by coupling it with suitable electron-donating moieties, it is conceivable to create push-pull chromophores with interesting photophysical properties. These properties are central to the development of fluorescent probes for biological imaging and materials for optoelectronic devices.

Functional Materials with Tailored Properties

The true potential of this compound may lie in its versatility as a precursor to a wide range of functional materials. The nitro and alkyne groups can be chemically transformed into a variety of other functionalities, each with its own unique properties.

One of the most significant transformations is the reduction of the nitro group to an amine group (-NH₂). The resulting 3-(Hex-1-yn-1-yl)aniline is a valuable monomer and intermediate. Aniline (B41778) and its derivatives are fundamental to the synthesis of a vast array of materials, including polyanilines (a class of conducting polymers), azo dyes, and various pharmaceuticals. nih.gov

The alkyne group also offers numerous possibilities for functionalization. For example, it can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of other molecules, including biomolecules, polymers, and nanoparticles. This allows for the precise tailoring of the material's properties for specific applications.

Integration into Advanced Architectures (e.g., for sensing or energy applications)

The unique electronic and chemical characteristics of this compound make it a candidate for integration into advanced material architectures. In the realm of chemical sensing, the electron-deficient nature of the nitroaromatic ring could make it sensitive to the presence of electron-rich analytes. Conversely, materials derived from it could be used to detect nitroaromatic explosives through fluorescence quenching mechanisms.

In the context of energy applications, the high nitrogen content and the potential for creating extended conjugated systems could be relevant for the development of energetic materials or as components in organic batteries or supercapacitors, although this would require significant further research and development.

Considerations for Polymer and Nanomaterial Precursors

The bifunctional nature of this compound, with its reactive alkyne group and modifiable nitro group, makes it an excellent candidate as a monomer for polymerization. The polymerization of acetylene-containing monomers can lead to the formation of highly conjugated polymers with interesting electronic and optical properties. nih.gov For example, polycyclotrimerization of the alkyne group could lead to the formation of a hyperbranched polymer with a network of benzene (B151609) rings. nih.gov

Furthermore, the molecule could be used as a precursor for the synthesis of well-defined nanomaterials. For instance, it could be incorporated into the structure of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with regular structures. bldpharm.com The defined geometry and functionality of the molecule would allow for the precise design of the COF's pore size and chemical environment, making them suitable for applications in gas storage, catalysis, and sensing.

Future Research Directions and Unexplored Avenues for 1 Hex 1 Yn 1 Yl 3 Nitrobenzene

Investigation of Novel Catalytic Systems and Reaction Conditions

The primary synthesis of 1-(Hex-1-yn-1-yl)-3-nitrobenzene and its derivatives typically relies on the Sonogashira cross-coupling reaction. researchgate.net While effective, future research should focus on developing more efficient, sustainable, and robust catalytic systems.

Historically, Sonogashira couplings have utilized palladium catalysts with copper(I) co-catalysts. researchgate.net However, these systems can lead to undesirable alkyne homocoupling and present challenges in purification, particularly for pharmaceutical applications. nih.gov A key research direction is the refinement of copper-free Sonogashira reactions. The use of air-stable, monoligated palladium precatalysts, such as [DTBNpP]Pd(crotyl)Cl, has shown promise for facilitating these couplings at room temperature with broad functional group tolerance. nih.gov Future studies could explore the application of these next-generation catalysts for the synthesis of this compound, potentially leading to higher yields and simplified purification protocols.